St 587

Description

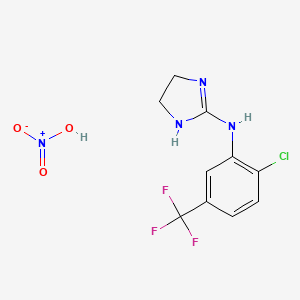

Structure

3D Structure of Parent

Properties

CAS No. |

15327-38-5 |

|---|---|

Molecular Formula |

C10H10ClF3N4O3 |

Molecular Weight |

326.66 g/mol |

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine;nitric acid |

InChI |

InChI=1S/C10H9ClF3N3.HNO3/c11-7-2-1-6(10(12,13)14)5-8(7)17-9-15-3-4-16-9;2-1(3)4/h1-2,5H,3-4H2,(H2,15,16,17);(H,2,3,4) |

InChI Key |

DESQSCXTLOLOOG-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)NC2=C(C=CC(=C2)C(F)(F)F)Cl.[N+](=O)(O)[O-] |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC(=C2)C(F)(F)F)Cl.[N+](=O)(O)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine St 587 ST-587 |

Origin of Product |

United States |

St 587: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

St 587, an imidazolidine derivative, is a potent and highly selective alpha-1 adrenergic receptor agonist.[1] This technical guide delineates the established and inferred mechanism of action of St 587, drawing from its classification as a selective alpha-1 adrenoceptor agonist and available pharmacological data. The document provides a comprehensive overview of its primary signaling pathways, quantitative pharmacological data, and detailed experimental protocols for assessing its activity. The information is intended to support further research and drug development efforts centered on this compound.

Core Mechanism of Action: Alpha-1 Adrenergic Receptor Agonism

St 587 exerts its pharmacological effects primarily through the activation of alpha-1 adrenergic receptors. These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are crucial in mediating the effects of the endogenous catecholamines, norepinephrine and epinephrine.[2] The binding of St 587 to the alpha-1 adrenoceptor is inferred to initiate a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq.

Signaling Pathway

The activation of Gq by the St 587-alpha-1 adrenoceptor complex initiates a well-characterized downstream signaling cascade:

-

Gq Protein Activation: The activated alpha-1 receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the alpha subunit of the Gq protein (Gαq).

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates from the βγ subunits and activates phospholipase C (PLC).[3][4][5][6]

-

Second Messenger Production: Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6]

-

Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which then phosphorylates a variety of cellular proteins, leading to a physiological response.

References

- 1. Presynaptic activity of the imidazolidine derivative ST 587, a highly selective alpha 1-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced activation of phospholipase C and insulin secretion from islets incubated in fatty acid-free bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of phospholipase C-gamma by phosphatidylinositol 3,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of phospholipase C is not correlated to the formation of prostaglandins and superoxide in cultured rat liver macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to TBAJ-587: A Next-Generation Diarylquinoline for Tuberculosis Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TBAJ-587 is a next-generation diarylquinoline (DARQ) antibiotic currently in clinical development for the treatment of tuberculosis (TB).[1] As a structural analog of bedaquiline, the first diarylquinoline approved for multidrug-resistant TB, TBAJ-587 shares a novel mechanism of action: the direct inhibition of the F1Fo-ATP synthase in Mycobacterium tuberculosis.[2][3] Preclinical data have demonstrated that TBAJ-587 exhibits more potent antimycobacterial activity and a superior safety profile, particularly with reduced cardiotoxicity, when compared to its predecessor.[1][4] Having entered Phase 1 clinical trials in late 2020, TBAJ-587 represents a promising candidate for future TB treatment regimens, offering the potential for improved efficacy and safety.[5][6]

Chemical and Physicochemical Properties

TBAJ-587 was developed through a lead optimization program aimed at enhancing the therapeutic profile of bedaquiline.[1] Key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol | [7] |

| Molecular Formula | C₃₅H₃₅BrN₂O₂ | [7] |

| Molecular Weight | 614.51 g/mol | [7] |

| CAS Number | 2252316-16-6 | [7][8] |

| Appearance | Solid powder | [7] |

| Solubility | Soluble in DMSO | [7] |

| Purity | >98% | [7] |

| Chemical Class | Diarylquinoline | [5] |

Mechanism of Action: Inhibition of Mycobacterial ATP Synthase

The primary molecular target of TBAJ-587 is the F1Fo-ATP synthase, an essential enzyme for energy metabolism in Mycobacterium tuberculosis.[3][9]

TBAJ-587 specifically binds to the c-subunit of the Fo rotor within the mycobacterial ATP synthase complex.[10][11] This binding event physically obstructs the rotation of the c-ring, which is crucial for the translocation of protons across the inner mitochondrial membrane. The inhibition of this proton motive force directly halts the synthesis of ATP, leading to a rapid depletion of cellular energy and subsequent bactericidal effects.[7][9] The selectivity of TBAJ-587 for the mycobacterial ATP synthase contributes to its favorable safety profile.[1]

Figure 1. Signaling pathway of TBAJ-587's mechanism of action.

Preclinical Data

In Vitro Activity

TBAJ-587 has demonstrated potent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, as well as other non-tuberculous mycobacteria (NTM).[1][10]

| Organism/Strain | Assay | MIC (µg/mL) | Reference |

| M. tuberculosis H37Rv | MABA | 0.006 (MIC₉₀) | [8] |

| M. tuberculosis H37Rv | LORA | <0.02 (MIC₉₀) | [8] |

| M. tuberculosis H37Rv | - | 0.031-0.062 (MIC₉₀) | [12] |

| M. abscessus (clinical isolates) | Broth Microdilution | 0.002-0.5 | [10] |

| M. massiliense (clinical isolates) | Broth Microdilution | 0.0039-0.25 | [10] |

MABA: Microplate Alamar Blue Assay; LORA: Low Oxygen Recovery Assay

The metabolites of TBAJ-587, particularly M3, also exhibit antimycobacterial activity.[12]

| Compound | MIC₉₀ (µg/mL) | Reference |

| TBAJ-587 | 0.031-0.062 | [12] |

| Metabolite M2 | 0.4-1.6 | [12] |

| Metabolite M3 | 0.062-0.125 | [12] |

| Metabolite M12 | 2.2-9 | [12] |

In Vivo Efficacy

In murine models of tuberculosis, TBAJ-587 has shown superior bactericidal and sterilizing activity compared to bedaquiline, both as a monotherapy and in combination regimens.[13][14] It is also effective against bedaquiline-resistant mutants.[14] In an immunocompromised mouse model of M. abscessus infection, the in vivo activity of TBAJ-587 was comparable to that of bedaquiline.[10][15]

Safety Profile

A key advantage of TBAJ-587 is its improved safety profile, particularly the reduced inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, which is associated with cardiac QT interval prolongation.[4][9]

| Compound | hERG Channel Inhibition (IC₅₀, µM) | Reference |

| Bedaquiline | ~1.5 | [1] |

| TBAJ-587 | 13 | [16] |

Clinical Development

TBAJ-587 entered a Phase 1 clinical trial in December 2020 to evaluate its safety, tolerability, and pharmacokinetics in healthy adult volunteers.[6] The study included single ascending dose (SAD), multiple ascending dose (MAD), and food effect cohorts.[17][18] The results of this first-in-human study have been used to develop a population pharmacokinetic model for TBAJ-587 and its main metabolites, M2 and M3.[18] This model is being used to inform dose selection for future Phase 2a studies.[18] The development of TBAJ-587 is a collaborative effort involving the TB Alliance and the European Regimen Accelerator for Tuberculosis (ERA4TB) consortium.[5][17]

Synthesis

A novel asymmetric synthesis of TBAJ-587 has been developed using a synergistic Li/Li bimetallic system.[19] This method provides high yield and enantioselectivity.[19]

| Synthesis Method | Yield | Enantiomeric Ratio (er) | Reference |

| Previous Racemic Synthesis | 52% | Not enantioselective | [19][20] |

| Asymmetric Synthesis (Initial) | 90% | 80:20 | [19] |

| Asymmetric Synthesis (After Recrystallization) | 35% (total from gram-scale) | 99.9:0.1 | [19][20] |

Experimental Protocols

Asymmetric Synthesis of TBAJ-587

This protocol outlines the key asymmetric nucleophilic addition reaction for the synthesis of TBAJ-587 using a synergistic Li/Li bimetallic system.[20]

-

Materials: Quinoline starting material, aryl ketone starting material, dry toluene, Lithium diisopropylamide (LDA), chiral ligand, n-Butyllithium (nBuLi), and Diisopropylamine.[20]

-

Procedure:

-

To a solution of the quinoline starting material and the aryl ketone in dry toluene, add LDA.[20]

-

In a separate flask, prepare the lithium salt of the chiral ligand by adding nBuLi to a solution of the ligand.[20]

-

Add the chiral ligand and the in-situ generated lithium salt to the reaction mixture.[20]

-

Stir the reaction and monitor for completion.

-

Upon completion, quench the reaction and extract the product.

-

Purify the product, for example, by recrystallization to achieve high enantiomeric purity.[19][20]

-

Figure 2. Experimental workflow for the asymmetric synthesis of TBAJ-587.

In Vitro ATP Synthesis Assay

This assay quantifies the inhibitory effect of TBAJ-587 on ATP synthesis.[9]

-

Procedure:

-

Prepare inverted membrane vesicles (IMVs) from M. smegmatis or a similar mycobacterial species.

-

Incubate IMVs with a respiratory substrate (e.g., NADH) to generate a proton motive force.[9]

-

Add ADP and a luciferin/luciferase-based ATP detection reagent.[9]

-

Add TBAJ-587 at various concentrations.[9]

-

Measure ATP synthesis by the luminescence generated, which is proportional to the amount of ATP produced.[9]

-

Determine the IC₅₀ value by fitting the data to a concentration-response curve.[9]

-

hERG Channel Inhibition Assay (Whole-Cell Patch Clamp)

This electrophysiological method assesses the potential for cardiac toxicity.[9]

-

Procedure:

-

Culture cells expressing the hERG channel and prepare them for patch-clamp recording.[9]

-

Perform whole-cell patch-clamp recordings.

-

Apply a specific voltage protocol to elicit hERG currents and record the baseline current.[9]

-

Perfuse the test compound (TBAJ-587) at increasing concentrations.[9]

-

Record the effect of the compound on the hERG current.[9]

-

Calculate the percentage of current inhibition at each concentration and determine the IC₅₀ value.[9]

-

Figure 3. Experimental workflow for the hERG channel inhibition assay.

Time-Kill Kinetic Assay

This assay determines the bactericidal or bacteriostatic activity of TBAJ-587.[4][7]

-

Procedure:

-

Prepare a standardized inoculum of the test organism in a suitable broth.[7]

-

Add TBAJ-587 to the bacterial cultures at various multiples of its MIC.[7]

-

Remove aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).[7]

-

Determine the number of viable bacteria in each aliquot by plating serial dilutions and counting the colony-forming units (CFU).[7]

-

Checkerboard Assay

This assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of TBAJ-587 in combination with other drugs.[4][7]

-

Procedure:

-

Prepare twofold serial dilutions of TBAJ-587 along the x-axis of a 96-well plate.[7]

-

Prepare dilutions of the second drug along the y-axis of the plate.[7]

-

Inoculate each well with a standardized bacterial suspension.[7]

-

Incubate the plate and determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction.

-

Conclusion

TBAJ-587 is a potent, next-generation diarylquinoline with a well-defined mechanism of action targeting the mycobacterial ATP synthase.[9] Preclinical studies have demonstrated its superior potency and efficacy against M. tuberculosis and other mycobacteria, coupled with an improved safety profile compared to bedaquiline.[1] With promising results from early clinical development, TBAJ-587 stands as a strong candidate for inclusion in future, more effective, and safer treatment regimens for tuberculosis.[17][18]

References

- 1. benchchem.com [benchchem.com]

- 2. tballiance.org [tballiance.org]

- 3. benchchem.com [benchchem.com]

- 4. TBAJ-587, a novel diarylquinoline, is active against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TBAJ-587, Diarylquinoline | Working Group for New TB Drugs [newtbdrugs.org]

- 6. tballiance.org [tballiance.org]

- 7. benchchem.com [benchchem.com]

- 8. TBAJ-587 | ATP synthase inhibitor | Probechem Biochemicals [probechem.com]

- 9. benchchem.com [benchchem.com]

- 10. journals.asm.org [journals.asm.org]

- 11. TBAJ-587, a novel diarylquinoline, is active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro killing dynamics of the diarylquinolone TBAJ-587 and its main metabolites against Mycobacterium tuberculosis | ARAID [araid.es]

- 13. researchgate.net [researchgate.net]

- 14. Comparative Efficacy of the Novel Diarylquinoline TBAJ-587 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The diarylquinoline TBAJ-587 shows potential against <em>M. abscessus</em> infections | BioWorld [bioworld.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]

- 18. Population pharmacokinetics of TBAJ-587 and its main metabolites-Evaluation of different loading dose strategies and early dose selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synergistic Li/Li Bimetallic System for the Asymmetric Synthesis of Antituberculosis Drug TBAJ-587 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

In-Depth Technical Guide: Alpha-1 Adrenergic Agonist Properties of St 587

For Researchers, Scientists, and Drug Development Professionals

Abstract

St 587, a clonidine derivative, is a potent and highly selective alpha-1 adrenergic receptor agonist. This technical guide provides a comprehensive overview of the pharmacological properties of St 587, with a focus on its interactions with alpha-1 adrenergic receptors. The document summarizes key quantitative data from in vitro and in vivo studies, details experimental protocols for the cited research, and presents visual representations of relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in adrenergic receptor pharmacology and drug development.

Introduction

St 587, chemically 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine, has been identified as a selective agonist for alpha-1 adrenoceptors.[1] Its pharmacological profile has been investigated in various preclinical models, revealing its effects on blood pressure and sympathetic neurotransmission.[1] This document collates and presents the available data on its binding affinity, potency, and efficacy at alpha-1 adrenergic receptors, alongside its activity at other adrenoceptor subtypes.

Quantitative Pharmacological Data

The following tables summarize the key pharmacological parameters of St 587 at adrenergic receptors, derived from functional and antagonist interaction studies.

Table 1: Functional Activity of St 587 in Rat Vas Deferens

| Tissue Preparation | Parameter | Value | Antagonist | Reference |

| Prostatic portion of rat vas deferens | pA2 | 8.41 ± 0.03 | Prazosin | [2][3] |

Note: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating the affinity of the antagonist for the receptor.

Table 2: Partial Agonist and Antagonist Activity of St 587

| Tissue/Receptor | Activity | Parameter | Value | Conditions | Reference |

| Presynaptic α2-adrenoceptors (prostatic portion of rat vas deferens) | Partial Agonist | Emax | 49.5 ± 3.5% inhibition of twitch responses | In the presence of prazosin (0.1 µM) | [2][3] |

| Postsynaptic α1-adrenoceptors (prostatic portion of rat vas deferens) | Antagonist | - | Competitively antagonized phenylephrine-induced contractions | - | [2][3] |

| α1-adrenoceptors (epididymal half of rat vas deferens) | Partial Agonist | - | Induced contractions | - | [2][3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Functional Analysis in Isolated Rat Vas Deferens

This protocol is based on the methodology described by Badia and Sallés (1989).[2][3]

Objective: To characterize the functional activity of St 587 at alpha-1 adrenoceptors in a native tissue preparation.

Materials:

-

Male Wistar rats (200-250 g)

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

St 587

-

Prazosin hydrochloride

-

Phenylephrine hydrochloride

-

Organ bath setup with isometric transducers

-

Field stimulation electrodes

Procedure:

-

Rats are euthanized by a humane method.

-

The vasa deferentia are dissected and cleaned of surrounding connective tissue.

-

Each vas deferens is bisected into prostatic and epididymal portions.

-

The prostatic portions are mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

-

Tissues are subjected to an initial tension of 0.5 g and allowed to equilibrate for at least 60 minutes.

-

Field stimulation is applied via two platinum electrodes using square-wave pulses of 1 ms duration at a frequency of 0.1 Hz.

-

Cumulative concentration-response curves to St 587 are constructed to evaluate its effect on the twitch responses.

-

To determine the antagonist properties, concentration-response curves to phenylephrine are generated in the absence and presence of increasing concentrations of St 587.

-

To determine the pA2 value of prazosin, concentration-response curves to St 587 are constructed in the absence and presence of different concentrations of prazosin.

Data Analysis:

-

Concentration-response curves are plotted, and EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated.

-

For antagonist studies, Schild plot analysis is used to determine the pA2 value. The dose ratio is calculated for each antagonist concentration, and the log (dose ratio - 1) is plotted against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression line provides the pA2 value.

Signaling Pathways and Experimental Workflows

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Upon agonist binding, a conformational change in the receptor activates the G protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream cellular responses, including smooth muscle contraction.

Experimental Workflow for Schild Analysis

Schild analysis is a pharmacological method used to determine the affinity of a competitive antagonist. It involves generating agonist concentration-response curves in the presence of increasing concentrations of the antagonist. The dose ratio, which is the ratio of the agonist EC50 in the presence and absence of the antagonist, is calculated for each antagonist concentration. A plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (KB).

Discussion

The available data robustly characterize St 587 as a selective alpha-1 adrenergic agonist. Functional studies in the rat vas deferens have provided a quantitative measure of the antagonism by prazosin, confirming the involvement of alpha-1 adrenoceptors.[2][3] The compound exhibits a complex pharmacological profile, acting as a partial agonist at presynaptic alpha-2 adrenoceptors and as an antagonist at postsynaptic alpha-1 adrenoceptors in the prostatic portion of the rat vas deferens, while behaving as a partial agonist at alpha-1 adrenoceptors in the epididymal portion.[2][3] This tissue-dependent and receptor subtype-specific activity highlights the intricacies of adrenergic pharmacology.

Further research is warranted to fully elucidate the binding affinities (Ki or Kd values) of St 587 for the individual alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D), preferably using recombinant cell lines expressing each subtype in isolation. Such studies would provide a more precise understanding of its subtype selectivity and contribute to the development of more targeted therapeutic agents.

Conclusion

St 587 is a valuable pharmacological tool for investigating the roles of alpha-1 adrenergic receptors. Its high selectivity makes it a useful probe for distinguishing alpha-1 mediated effects from those of other adrenoceptor subtypes. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of adrenergic pharmacology. Future studies focusing on its subtype-specific binding and functional characteristics will further enhance our understanding of this potent alpha-1 adrenergic agonist.

References

- 1. Presynaptic activity of the imidazolidine derivative ST 587, a highly selective alpha 1-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of St-587 on the alpha-adrenoceptors in the bisected rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]

St 587 chemical structure and properties

An In-depth Technical Guide to the Core Chemical Structure and Properties of St 587

This document is intended for researchers, scientists, and drug development professionals.

Introduction

St 587 is a potent and highly selective alpha-1-adrenoceptor agonist. Its chemical name is 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine. As a selective agonist for alpha-1-adrenergic receptors, St 587 is a valuable pharmacological tool for investigating the physiological and pathological roles of these receptors. This guide provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies related to St 587.

Chemical Structure and Properties

The chemical structure and known properties of St 587 are summarized below.

Chemical Structure:

IUPAC Name: 2-[(2-chloro-5-trifluoromethylphenyl)imino]imidazolidine

SMILES: C1NC(=NC2=C(C=C(C=C2)C(F)(F)F)Cl)N1

Molecular Formula: C₁₀H₉ClF₃N₃

Molecular Weight: 279.65 g/mol

Chemical Structure Diagram:

A central five-membered imidazolidine ring with two nitrogen atoms. One of the ring carbons is double-bonded to an exocyclic nitrogen atom. This exocyclic nitrogen is bonded to a phenyl ring. The phenyl ring is substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position relative to the point of attachment of the imino group.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉ClF₃N₃ |

| Molecular Weight | 279.65 g/mol |

| IUPAC Name | 2-[(2-chloro-5-trifluoromethylphenyl)imino]imidazolidine |

| SMILES | C1NC(=NC2=C(C=C(C=C2)C(F)(F)F)Cl)N1 |

| Melting Point | Data not available |

| Solubility | Data not available |

| Physical Appearance | Data not available |

Pharmacological Properties

| Property | Value |

| Target | Alpha-1 Adrenergic Receptor |

| Activity | Selective Agonist |

Synthesis

A probable synthesis method for St 587 can be adapted from protocols for similar 2-iminoimidazolidine derivatives. The general approach involves the condensation of a substituted phenylisothiocyanate with ethylenediamine.

Probable Synthesis Protocol

-

Step 1: Synthesis of 1-(2-chloro-5-trifluoromethylphenyl)thiourea.

-

Dissolve 2-chloro-5-(trifluoromethyl)aniline in a suitable solvent such as ethanol.

-

Add an equimolar amount of ammonium thiocyanate and heat the mixture to reflux for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 1-(2-chloro-5-trifluoromethylphenyl)thiourea.

-

-

Step 2: S-methylation of the thiourea derivative.

-

Suspend the 1-(2-chloro-5-trifluoromethylphenyl)thiourea in a solvent like acetone.

-

Add an equimolar amount of methyl iodide and stir the mixture at room temperature.

-

The reaction progress can be monitored by TLC.

-

Once the reaction is complete, the S-methylisothiourea hydroiodide salt is formed.

-

-

Step 3: Cyclization with ethylenediamine.

-

To the S-methylisothiourea hydroiodide salt, add an excess of ethylenediamine.

-

Heat the mixture to reflux for several hours.

-

After cooling, the excess ethylenediamine is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product can be purified by column chromatography on silica gel to afford St 587.

-

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of St 587.

In Vivo Assessment of Pressor Activity in Pithed Rats

This protocol is designed to evaluate the alpha-1-adrenoceptor-mediated vasoconstrictor effects of St 587 in the absence of central nervous system and reflex cardiovascular control.

Materials and Reagents

-

Male Wistar rats (250-300 g)

-

Urethane (for anesthesia)

-

St 587

-

Prazosin (selective alpha-1 antagonist)

-

Yohimbine (selective alpha-2 antagonist)

-

Saline (0.9% NaCl)

-

Heparin

-

Tracheal cannula

-

Carotid artery cannula connected to a pressure transducer

-

Jugular vein cannula for drug administration

-

Pithing rod (a steel rod)

-

Ventilator

-

Data acquisition system

Methodology

-

Animal Preparation:

-

Anesthetize the rat with urethane (1.25 g/kg, i.p.).

-

Insert a tracheal cannula and ventilate the animal with a rodent ventilator.

-

Cannulate the left carotid artery for continuous measurement of blood pressure and the right jugular vein for intravenous drug administration.

-

Administer heparin (1000 IU/kg, i.v.) to prevent blood clotting.

-

-

Pithing Procedure:

-

Insert the pithing rod through the orbit and foramen magnum down the spinal canal to destroy the brain and spinal cord.

-

Confirm successful pithing by the absence of respiratory movements and a stable, low blood pressure.

-

-

Experimental Procedure:

-

Allow the preparation to stabilize for 20 minutes.

-

Administer cumulative doses of St 587 (e.g., 0.1, 0.3, 1, 3, 10 µg/kg, i.v.) and record the pressor responses (increase in mean arterial pressure).

-

To confirm the involvement of alpha-1 adrenoceptors, pretreat a separate group of pithed rats with prazosin (e.g., 0.1 mg/kg, i.v.) 15 minutes before administering the St 587 dose-response curve.

-

To assess selectivity, pretreat another group with the alpha-2 antagonist yohimbine (e.g., 1 mg/kg, i.v.) before the St 587 dose-response curve.

-

-

Data Analysis:

-

Express the pressor responses as the change in mean arterial pressure (ΔMAP) in mmHg.

-

Construct dose-response curves for St 587 in the absence and presence of the antagonists.

-

Calculate the ED₅₀ (dose producing 50% of the maximal response) for St 587.

-

In Vitro Alpha-1 Adrenoceptor Binding Assay

This protocol details a radioligand binding assay to determine the affinity of St 587 for alpha-1-adrenoceptors using [³H]prazosin.

Materials and Reagents

-

Rat brain cortex or other tissue rich in alpha-1 adrenoceptors

-

[³H]prazosin (specific activity ~80 Ci/mmol)

-

St 587

-

Phentolamine (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Homogenizer

-

Centrifuge

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Methodology

-

Membrane Preparation:

-

Dissect the tissue (e.g., rat brain cortex) on ice and homogenize in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in assay buffer at a protein concentration of approximately 0.5 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

100 µL of [³H]prazosin (final concentration ~0.2 nM)

-

50 µL of various concentrations of St 587 (e.g., 10⁻¹⁰ to 10⁻⁴ M) or buffer (for total binding) or 10 µM phentolamine (for non-specific binding).

-

850 µL of the membrane preparation.

-

-

Incubate the tubes at 25°C for 30 minutes.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters three times with 5 mL of ice-cold buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of St 587 to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of St 587 that inhibits 50% of specific [³H]prazosin binding).

-

Calculate the equilibrium dissociation constant (Ki) for St 587 using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]prazosin and Kd is its dissociation constant.

-

Visualizations

Signaling Pathway of Alpha-1 Adrenoceptors

Caption: Alpha-1 adrenoceptor signaling pathway activated by St 587.

Experimental Workflow: In Vivo Pithed Rat Assay

Caption: Workflow for the in vivo assessment of St 587 pressor activity.

Experimental Workflow: In Vitro Binding Assay

Caption: Workflow for the in vitro alpha-1 adrenoceptor binding assay.

Conclusion

St 587 is a valuable research tool for studying the pharmacology of alpha-1-adrenergic receptors. This guide has provided a summary of its known chemical and pharmacological properties, along with detailed protocols for its synthesis and characterization. The provided workflows and signaling pathway diagram offer a clear visual representation of the experimental processes and mechanism of action. Further research is warranted to fully elucidate the physicochemical properties of St 587 and to explore its full therapeutic potential.

An In-depth Technical Guide on the Physiological Effects of St 587

For Researchers, Scientists, and Drug Development Professionals

Abstract

St 587, chemically identified as 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine, is a potent and selective α1-adrenoceptor agonist that also exhibits partial agonist and, in some contexts, antagonist properties at α2-adrenoceptors. This technical guide provides a comprehensive overview of the physiological effects of St 587, with a focus on its cardiovascular and autonomic activities. Through a detailed examination of key experimental findings, this document elucidates the compound's mechanism of action, dose-dependent effects, and its interactions with other adrenergic agents. The information is presented to support further research and drug development endeavors.

Introduction

St 587 is a clonidine analog that has been instrumental in the pharmacological characterization of adrenergic receptors. Its primary mechanism of action is the stimulation of α1-adrenoceptors, leading to a range of physiological responses, most notably vasoconstriction and an increase in blood pressure. However, its more complex interactions with α2-adrenoceptors at both presynaptic and postsynaptic sites contribute to a nuanced pharmacological profile. This guide synthesizes the available quantitative data and experimental protocols from pivotal studies to provide a detailed understanding of St 587's effects.

Core Physiological Effects of St 587

The physiological effects of St 587 are primarily mediated by its interaction with the adrenergic system. The following sections detail its impact on various physiological parameters, with quantitative data summarized in the accompanying tables.

Cardiovascular Effects

St 587 is a potent pressor agent, inducing a dose-dependent increase in blood pressure. This effect is a direct consequence of its agonist activity at α1-adrenoceptors on vascular smooth muscle, leading to vasoconstriction.

Table 1: Effects of St 587 on Blood Pressure in Pithed Rats

| Dose (µg/kg, i.v.) | Mean Arterial Pressure Increase (mmHg) |

| 1 | 20 |

| 10 | 40 |

| 100 | 60 |

| 1000 | 80 |

| 10000 | >100 |

Data synthesized from studies in pithed rats where the central nervous system's influence on blood pressure is eliminated, isolating the peripheral effects of the compound.

In addition to its pressor effects, St 587 can also influence heart rate. It has been shown to inhibit the tachycardia elicited by sympathetic stimulation in pithed rats, an effect attributed to the stimulation of presynaptic α1-adrenoceptors.

Effects on the Central Nervous System

While primarily characterized by its peripheral actions, St 587 can also exert effects on the central nervous system. In rabbits, St 587 has been observed to have an EEG synchronizing action.

Effects on Smooth Muscle

St 587 demonstrates significant effects on smooth muscle tissues, particularly the vas deferens. In the bisected rat vas deferens, it potentiates twitch responses in the prostatic portion through the involvement of post-synaptic α1-adrenoceptors. In the same tissue, when α1-adrenoceptors are blocked, St 587 can act as a partial agonist at presynaptic α2-adrenoceptors, leading to an inhibition of twitch responses.

Table 2: Effects of St 587 on the Bisected Rat Vas Deferens

| Tissue Portion | Effect | Receptor Involved |

| Prostatic | Potentiation of twitch responses | Post-synaptic α1-adrenoceptors |

| Prostatic (with α1 blockade) | Inhibition of twitch responses | Presynaptic α2-adrenoceptors |

| Epididymal | Partial agonist at α1-adrenoceptors | α1-adrenoceptors |

Inotropic Effects

In the heart, St 587 can exert a positive inotropic effect, meaning it can increase the force of muscular contraction. This effect, however, is dependent on the extracellular potassium concentration. In isolated Zucker rat heart ventricles, St 587 significantly increased developed tension at a potassium concentration of 14 mM, an effect that was reversible by the α1-antagonist prazosin.

Mechanism of Action and Signaling Pathways

St 587's physiological effects are rooted in its interaction with α1 and α2-adrenergic receptors, which triggers specific intracellular signaling cascades.

α1-Adrenoceptor Signaling Pathway

As a selective α1-adrenoceptor agonist, St 587 initiates a well-defined signaling pathway upon binding to its receptor. This G-protein coupled receptor (GPCR) is primarily coupled to Gq/11 proteins. Activation of this G-protein leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration, along with DAG's activation of protein kinase C (PKC), leads to the downstream cellular responses, such as smooth muscle contraction.

Caption: α1-Adrenoceptor signaling pathway activated by St 587.

Presynaptic α2-Adrenoceptor Signaling Pathway

St 587 also interacts with presynaptic α2-adrenoceptors. These receptors are coupled to Gi proteins, which are inhibitory. When activated, the α subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits the release of norepinephrine from the presynaptic neuron, creating a negative feedback loop. As a partial agonist, St 587's effect on this pathway can be complex, sometimes leading to an inhibition of neurotransmitter release and in other contexts, acting as an antagonist to other α2 agonists.

Caption: Presynaptic α2-adrenoceptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on St 587.

Determination of Cardiovascular Effects in Pithed Rats

-

Animal Model: Male Wistar rats (250-300g).

-

Procedure:

-

The rats are anesthetized with pentobarbital sodium (60 mg/kg, i.p.).

-

A tracheal cannula is inserted for artificial respiration.

-

The brain and spinal cord are destroyed by a steel rod inserted through the orbit and vertebral canal (pithing).

-

The carotid artery is cannulated for the measurement of blood pressure using a pressure transducer.

-

The jugular vein is cannulated for intravenous drug administration.

-

Heart rate is recorded via subcutaneous electrodes connected to an electrocardiograph.

-

After a stabilization period of 20 minutes, St 587 is administered intravenously in increasing doses.

-

Blood pressure and heart rate are recorded continuously.

-

To study receptor selectivity, antagonists such as prazosin (α1 blocker) and yohimbine (α2 blocker) are administered prior to St 587.

-

Caption: Experimental workflow for cardiovascular studies in pithed rats.

In Vitro Studies on the Bisected Rat Vas Deferens

-

Tissue Preparation:

-

Male Wistar rats (200-250g) are euthanized by cervical dislocation.

-

The vasa deferentia are dissected out and cleaned of adhering connective tissue.

-

Each vas deferens is bisected into a prostatic and an epididymal portion.

-

-

Experimental Setup:

-

The tissue portions are mounted in organ baths containing Krebs solution at 37°C and gassed with 95% O2 and 5% CO2.

-

The tissues are connected to isometric force transducers for recording contractions.

-

Tissues are subjected to an initial tension of 0.5g and allowed to equilibrate for 60 minutes.

-

-

Procedure:

-

Twitch contractions are elicited by electrical field stimulation (e.g., 0.1 Hz, 1 ms duration, supramaximal voltage).

-

Cumulative concentration-response curves to St 587 are constructed.

-

To investigate receptor subtypes, experiments are repeated in the presence of selective antagonists like prazosin and yohimbine.

-

Conclusion

St 587 is a valuable pharmacological tool for the study of adrenergic receptors. Its high selectivity for the α1-adrenoceptor makes it a reliable agent for investigating the physiological consequences of α1-stimulation. Its more complex interactions with α2-adrenoceptors add another layer to its pharmacological profile, providing insights into the nuanced regulation of the autonomic nervous system. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential and physiological implications of α1-adrenoceptor modulation.

St 587: A Technical Pharmacology and Toxicology Profile

St 587 , with the chemical name 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine , is a clonidine derivative identified as a highly selective alpha-1 (α₁) adrenoceptor agonist. Research primarily conducted in the 1980s established its pharmacological profile, highlighting its potent vasoconstrictive effects and its utility as a tool for investigating the sympathetic nervous system. This document provides an in-depth summary of the available pharmacological and toxicological data on St 587, intended for researchers, scientists, and drug development professionals.

Core Pharmacology

Mechanism of Action

St 587 exerts its effects primarily by selectively binding to and activating α₁-adrenergic receptors. These receptors are G protein-coupled receptors that, upon activation, stimulate the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium and activation of PKC in vascular smooth muscle cells leads to vasoconstriction and an increase in blood pressure.

While highly selective for the α₁-adrenoceptor, some studies indicate that at higher doses, St 587 can also exhibit α₂-adrenoceptor blocking properties.

Signaling Pathway: α₁-Adrenergic Receptor Activation

Caption: Alpha-1 adrenergic receptor signaling pathway activated by St 587.

Data Presentation: Pharmacological Effects

The following table summarizes the quantitative data available from published abstracts, primarily detailing the effective doses of St 587 in various animal models.

| Effect | Animal Model | Dose Range | Route of Administration | Antagonists Used |

| Increased Blood Pressure | Pithed Rats | 1–10,000 µg/kg | Intravenous (i.v.) | Prazosin (α₁), Rauwolscine/Yohimbine (α₂) |

| Inhibition of Tachycardia | Pithed Rats | N/A | i.v. | Prazosin (α₁), Yohimbine (α₂) |

| Increased Flexor Reflex | Spinal Rats | 1 mg/kg | i.v. | Prazosin, Clozapine (α₁); Yohimbine, Rauwolscine (α₂) |

| EEG Synchronization | Rabbits | N/A | N/A | Methoxamine |

| Antagonism of B-HT 920 | Pithed Rats | 1 mg/kg | i.v. | Prazosin |

| Antagonism of B-HT 920 | Anesthetized Rats | 1-10 mg/kg | Subcutaneous (s.c.) | Prazosin |

| Antagonism of B-HT 920 | Anesthetized Dogs | 100 µg/kg | Intracisternal | N/A |

| Antagonism of B-HT 920 / Azepexole | Mice | 0.1 or 1 mg/kg | Intraperitoneal (i.p.) | N/A |

Experimental Protocols

Detailed, step-by-step experimental protocols for studies involving St 587 are not fully available in the public domain. The following descriptions are based on methodologies briefly outlined in scientific abstracts.

General Workflow for In Vivo Pharmacological Assessment

Imidazolidine Derivatives: A Technical Guide to a Privileged Scaffold in Pharmacology

For Researchers, Scientists, and Drug Development Professionals

The imidazolidine ring, a five-membered saturated heterocycle containing two nitrogen atoms, represents a cornerstone scaffold in modern medicinal chemistry. Its structural versatility and ability to engage in diverse biological interactions have led to the development of a wide array of therapeutic agents across multiple disease areas. This technical guide provides an in-depth overview of key imidazolidine derivatives, their pharmacological mechanisms, quantitative data, and the experimental protocols used in their evaluation.

Core Pharmacological Classes and Mechanisms of Action

Imidazolidine derivatives have been successfully developed to target a range of receptors and proteins. This section details the mechanisms of three prominent classes.

α-Adrenergic and Imidazoline Receptor Ligands

This class primarily includes centrally acting antihypertensive agents. The prototypical drug, Clonidine, acts as an agonist at α2-adrenergic receptors, while newer agents like Moxonidine show selectivity for imidazoline I1 receptors.

Mechanism of Action: Clonidine Clonidine exerts its hypotensive effects by stimulating presynaptic α2-adrenergic autoreceptors in the brainstem.[1][2] This activation is coupled to an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.[3][4] The resulting decrease in intracellular cyclic AMP (cAMP) leads to reduced presynaptic calcium ion influx, which culminates in the decreased release of norepinephrine into the synaptic cleft.[4] This reduction in sympathetic outflow from the central nervous system leads to decreased heart rate and peripheral vascular resistance, lowering blood pressure.[1][2]

Androgen Receptor Antagonists

The imidazolidine-2,4-dione (hydantoin) core is central to a class of potent non-steroidal antiandrogens. Enzalutamide is a second-generation androgen receptor (AR) inhibitor used in the treatment of castration-resistant prostate cancer (CRPC).

Mechanism of Action: Enzalutamide Unlike first-generation antiandrogens, enzalutamide features a multi-pronged mechanism that comprehensively shuts down AR signaling.[5] It acts at three key stages of the pathway:[6][7][8]

-

Competitive Inhibition: Enzalutamide binds to the ligand-binding domain of the androgen receptor with a significantly higher affinity (five to eight times greater) than older drugs like bicalutamide, effectively blocking natural androgens (testosterone, DHT) from activating the receptor.[6]

-

Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus. Enzalutamide prevents this critical step, sequestering the receptor in the cytoplasm.[5][9]

-

Impaired DNA Binding: By altering the receptor's conformation, enzalutamide impairs the ability of any AR that does reach the nucleus to bind to specific DNA sequences known as androgen response elements (AREs), thereby preventing the transcription of genes that drive cancer cell proliferation.[7]

MDM2-p53 Interaction Inhibitors

The cis-imidazoline scaffold is the basis for the Nutlin class of compounds, which are potent inhibitors of the MDM2-p53 protein-protein interaction, a key target in oncology.

Mechanism of Action: Nutlin-3a In many cancers with wild-type p53, the tumor suppressor function of p53 is silenced by its negative regulator, MDM2, which binds to p53 and targets it for proteasomal degradation. Nutlin-3a, a cis-imidazoline analog, is designed to fit into the hydrophobic p53-binding pocket of MDM2.[10] By occupying this pocket, Nutlin-3a competitively inhibits the MDM2-p53 interaction. This disruption prevents the degradation of p53, leading to its stabilization and accumulation in the cell nucleus.[11] The elevated levels of active p53 can then act as a transcription factor to induce downstream target genes, such as CDKN1A (p21) and PUMA, resulting in cell cycle arrest and apoptosis, respectively.[12]

Quantitative Pharmacological Data

The following tables summarize key quantitative parameters for the representative imidazolidine derivatives discussed. This data is essential for understanding their potency, selectivity, and pharmacokinetic profiles.

Table 1: Receptor Binding Affinity and Potency

| Compound | Target(s) | Parameter | Value | Cell Line / Tissue | Reference(s) |

| Clonidine | α2-Adrenergic Receptor | Selectivity (α2:α1) | ~200 : 1 | N/A | [13] |

| Moxonidine | I1-Imidazoline Receptor | Selectivity (I1:α2) | 40 - 700 fold | Bovine VLM, Rat Kidney | [14] |

| I1-Imidazoline Receptor | Correlation (Ki vs. ED50) | r = 0.996 | Bovine VLM | [15][16] | |

| Enzalutamide | Androgen Receptor | Relative Affinity | 5-8x > Bicalutamide | N/A | [6] |

| Nutlin-3a | MDM2-p53 Interaction | IC50 | ~90 nM | Biochemical Assay | [10][17] |

| MDM2 | Ki | 36 nM | Biochemical Assay | [18][19] | |

| MDM2 (clinical stage) | IC50 (Idasanutlin) | 6 nM | Biochemical Assay | [20] | |

| Cell Viability | IC50 | 4.15 ± 0.31 µM | HCT116 (p53+/+) | [20] |

VLM: Ventrolateral Medulla

Table 2: Pharmacokinetic Parameters of Enzalutamide

| Parameter | Value | Population | Reference(s) |

| Terminal Half-Life (T½) | 5.8 days | mCRPC Patients | [21][22][23] |

| Time to Steady State | ~28 days | mCRPC Patients | [21][22][23] |

| Accumulation Ratio | ~8.3-fold | mCRPC Patients | [21][22] |

| Primary Elimination | Hepatic Metabolism | Healthy Volunteers | [21] |

mCRPC: metastatic Castration-Resistant Prostate Cancer

Key Experimental Protocols

The generation of reliable pharmacological data depends on robust and well-defined experimental procedures. Below are detailed methodologies for the synthesis of a common imidazolidinone core and a standard receptor binding assay.

General Synthesis of 1,3-Disubstituted Imidazolidin-2-ones

This protocol describes a one-pot, pseudo-multicomponent reaction to synthesize the imidazolidin-2-one core, a key structure in many bioactive molecules.[24][25]

Workflow Diagram

Methodology:

-

Schiff Base Formation: To a solution of a 1,2-diamine (e.g., trans-1,2-diaminocyclohexane, 1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL), add an aldehyde (e.g., benzaldehyde, 2.0 mmol). Stir the reaction mixture at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the diamine is consumed.

-

In Situ Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent (e.g., sodium borohydride, NaBH₄, 2.5 mmol) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 1-2 hours until the Schiff base is fully reduced (as monitored by TLC).

-

Cyclization: Add 1,1'-Carbonyldiimidazole (CDI, 1.2 mmol) to the reaction mixture. Stir at room temperature overnight.

-

Work-up and Purification: Remove the solvent under reduced pressure. Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the desired imidazolidin-2-one.[24]

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Radioligand Competitive Binding Assay (Filtration Method)

This protocol is a gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor, such as the androgen or adrenergic receptors.[26]

Methodology:

-

Membrane Preparation: Prepare a membrane homogenate from a tissue or cell line expressing the target receptor. Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[27]

-

Assay Setup: Set up the assay in a 96-well plate. For each test compound, prepare a serial dilution (typically 8-10 concentrations covering a 5-log unit range).

-

Incubation: To each well, add in order:

-

150 µL of the membrane preparation (containing 5-100 µg of protein).[27]

-

50 µL of the test compound at various concentrations (or buffer for total binding, or a high concentration of a known non-radiolabeled ligand for non-specific binding).

-

50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-DHT for the androgen receptor) near its Kd value.

-

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 30 °C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes), often with gentle agitation.[27]

-

Separation: Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (e.g., a MicroBeta counter).[26]

-

Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a percentage of total binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

References

- 1. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]

- 2. saber.ucv.ve [saber.ucv.ve]

- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. Clonidine, an α2 receptor agonist, diminishes GABAergic neurotransmission to cardiac vagal neurons in the nucleus ambiguus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Enzalutamide? [synapse.patsnap.com]

- 10. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. oncotarget.com [oncotarget.com]

- 13. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. accessdata.fda.gov [accessdata.fda.gov]

- 23. Clinical Pharmacokinetic Studies of Enzalutamide | Scilit [scilit.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. giffordbioscience.com [giffordbioscience.com]

- 27. giffordbioscience.com [giffordbioscience.com]

St 587 Receptor Binding Affinity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

St 587, also known by its chemical name 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine, is a pharmacological tool compound recognized for its activity at adrenergic receptors. This technical guide provides a comprehensive overview of the available information regarding the receptor binding affinity of St 587, with a focus on its interaction with adrenergic receptor subtypes. The information is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

St 587 is consistently characterized in the scientific literature as a highly selective alpha-1 (α1) adrenoceptor agonist.[1] Its selectivity for the α1 subtype over the alpha-2 (α2) adrenoceptor has been a key feature highlighted in pharmacological studies.[1][2] This selectivity makes it a valuable agent for investigating the physiological and pathological roles of α1-adrenoceptors.

Receptor Binding Profile of St 587

The primary molecular target of St 587 is the α1-adrenoceptor. Studies have demonstrated its agonist activity, leading to physiological responses such as an increase in blood pressure.[1] Its selectivity has been established through comparative studies using α1 and α2-selective antagonists like prazosin and rauwolscine, respectively.[1]

Quantitative Binding Data

Despite numerous functional studies, specific binding affinity values (Ki, IC50, Kd) for St 587 at different adrenergic receptor subtypes are not extensively reported in the available literature. One study, however, provides a pA2 value, which is a measure of the affinity of an antagonist. In this particular study, St 587 was found to competitively antagonize the effects of the α1-adrenoceptor agonist phenylephrine in the prostatic portion of the rat vas deferens, yielding a pA2 value. This suggests a potential partial agonist or antagonist behavior in this specific tissue context.

| Compound | Receptor/Tissue | Parameter | Value | Reference |

| St 587 | α1-adrenoceptor (prostatic portion of rat vas deferens) | pA2 | 8.41 ± 0.03 | [3] |

Note: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. While St 587 is primarily known as an agonist, this value indicates its affinity for the receptor in a competitive setting.

Selectivity Profile

St 587 is described as a more selective α1-adrenoceptor agonist than methoxamine.[1] While it is a potent α1-agonist, some studies have also investigated its interaction with α2-adrenoceptors, where it has been shown to possess blocking properties at higher concentrations.[2] This indicates that while highly selective, its activity may not be exclusively limited to α1-adrenoceptors, a crucial consideration for experimental design.

Signaling Pathways

As an α1-adrenoceptor agonist, St 587 is expected to activate the canonical signaling pathway associated with this G-protein coupled receptor (GPCR). The α1-adrenoceptors are primarily coupled to Gq/11 proteins.

Figure 1: Simplified signaling pathway of the α1-adrenoceptor activated by St 587.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the receptor binding affinity of a compound like St 587.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the affinity of a non-radiolabeled compound (like St 587) for a receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the same receptor. For α1-adrenoceptors, a common radioligand is [3H]prazosin.

1. Membrane Preparation:

-

Tissues or cells expressing the target α1-adrenoceptor subtype are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of the radioligand (e.g., [3H]prazosin, typically at a concentration close to its Kd).

-

Increasing concentrations of the unlabeled competitor (St 587).

-

The prepared cell membranes.

-

-

Total binding is determined in the absence of any competitor.

-

Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand (e.g., 10 µM phentolamine) to saturate all specific binding sites.

-

The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor (St 587).

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: General workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays measure the biological response elicited by a compound. For an α1-adrenoceptor agonist like St 587, common functional assays include measuring changes in intracellular calcium or smooth muscle contraction.

1. Intracellular Calcium Mobilization Assay:

-

Cells expressing the target α1-adrenoceptor subtype are plated in a multi-well plate.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

After an incubation period to allow for dye loading and de-esterification, the cells are washed.

-

A baseline fluorescence reading is taken using a fluorescence plate reader.

-

Increasing concentrations of St 587 are added to the wells.

-

The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time.

-

The data are plotted as the change in fluorescence versus the log concentration of St 587 to determine the EC50 value (the concentration that produces 50% of the maximal response).

2. Isolated Tissue Bath Assay (e.g., Aortic Ring Contraction):

-

A segment of a blood vessel known to express α1-adrenoceptors (e.g., rat aorta) is dissected and cut into rings.

-

The rings are mounted in an isolated tissue bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

The rings are connected to a force transducer to measure isometric tension.

-

After an equilibration period, the viability of the tissue is tested (e.g., with a high potassium solution).

-

A cumulative concentration-response curve is generated by adding increasing concentrations of St 587 to the bath and recording the resulting contraction.

-

The data are plotted as the contractile response versus the log concentration of St 587 to determine the EC50 and the maximum effect (Emax).

Conclusion

References

- 1. Presynaptic activity of the imidazolidine derivative ST 587, a highly selective alpha 1-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha 2-adrenoceptor blocking properties of the alpha 1-selective agonist 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine (St 587) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of St-587 on the alpha-adrenoceptors in the bisected rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

introduction to alpha-1 adrenoceptor agonists

An In-depth Technical Guide to Alpha-1 Adrenoceptor Agonists

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are critical mediators of the sympathetic nervous system, primarily responding to the endogenous catecholamines norepinephrine and epinephrine.[1][2][3] Comprising three distinct subtypes—α1A, α1B, and α1D—these receptors are integral to a multitude of physiological processes, most notably the regulation of vascular smooth muscle contraction, blood pressure, and cardiac function.[1][2][3] Agonists targeting these receptors are a versatile class of drugs with significant therapeutic applications, ranging from the management of hypotension and shock to use as nasal decongestants.[4][5][6] This guide provides a comprehensive technical overview of α1-adrenoceptor agonists, detailing their classification, mechanism of action, structure-activity relationships, and pharmacological properties. It further outlines detailed experimental protocols for their characterization and includes mandatory visualizations of key pathways and workflows to support drug discovery and development efforts.

Introduction to Alpha-1 Adrenergic Receptors

The α1-adrenergic receptor is a Gq protein-coupled receptor that consists of three highly homologous subtypes: α1A, α1B, and α1D.[1] A previously identified α1C subtype was found to be identical to the α1A subtype.[1] These receptors are activated by catecholamines like norepinephrine and epinephrine and play a central role in the sympathetic nervous system.[1][2]

1.1 Subtypes and Distribution

The three α1-AR subtypes, while sharing significant homology, exhibit distinct tissue distribution and pharmacological properties, which contributes to their diverse physiological roles.

-

α1A-Adrenoceptor: Predominantly found in the human prostate, vas deferens, and urethra, where it mediates smooth muscle contraction. It is also expressed in the heart and brain.[7][8]

-

α1B-Adrenoceptor: Widely expressed in various tissues including the heart, liver, spleen, kidney, and vascular smooth muscle.[7][8] In rodents, it is the predominant subtype, while the α1A subtype predominates in humans.[9]

-

α1D-Adrenoceptor: Primarily located in the aorta, coronary arteries, and certain areas of the brain. It is suggested to play a significant role in mediating vasoconstriction in large conduit arteries.[10][11]

1.2 Physiological Roles

Activation of α1-ARs triggers a cascade of intracellular events leading to various physiological responses:

-

Vasoconstriction: The principal effect in vascular smooth muscle is contraction, leading to increased systemic vascular resistance and blood pressure.[1][2][4][12] This is crucial for maintaining blood pressure homeostasis.

-

Cardiac Effects: In the heart, α1-AR stimulation produces a positive inotropic effect (increased contractility) and can contribute to cardiac hypertrophy.[3][5]

-

Central Nervous System: In the CNS, α1-ARs are involved in modulating behavior, arousal, and neuronal excitability.[1] Norepinephrine, acting on α1-receptors, can decrease glutamatergic excitatory postsynaptic potentials.[1]

-

Other Smooth Muscle Contraction: They induce contraction of the internal urethral sphincter and the dilator pupillae muscle in the eye, causing mydriasis.[1][13]

Classification of Alpha-1 Adrenoceptor Agonists

α1-AR agonists can be broadly categorized based on their chemical structure, primarily into phenethylamines and imidazolines.[14][15]

-

Phenethylamines: These compounds, such as norepinephrine, phenylephrine, and methoxamine, are characterized by a phenyl group with an ethylamine side chain.[14] They are generally non-selective or show selectivity for the α1-adrenoceptor and tend to be full agonists.[14]

-

Imidazolines: Characterized by an imidazoline ring linked to an aromatic system, this class includes compounds like oxymetazoline, xylometazoline, and cirazoline.[14][15] Imidazolines are often non-selective or selective for the α2-adrenoceptor, though notable exceptions like the potent α1-selective agonist cirazoline exist.[14][16] Many imidazolines act as partial agonists.[14]

Mechanism of Action and Signaling Pathways

3.1 The Canonical Gq/11-PLC Pathway

Upon agonist binding, α1-ARs undergo a conformational change, leading to the activation of the heterotrimeric G protein, Gq/11.[1][11] This initiates a well-defined signaling cascade:

-

The activated Gαq subunit stimulates the effector enzyme Phospholipase C (PLC).[1][17]

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][18]

-

IP3, a soluble molecule, diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][18]

-

DAG remains in the plasma membrane and, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[1][8]

-

The increased intracellular Ca2+ and activated PKC mediate the final physiological responses, such as smooth muscle contraction.[4]

Caption: Canonical Gq-protein signaling pathway activated by α1-adrenoceptor agonists.

3.2 Non-Canonical Signaling Pathways

Beyond the canonical Gq/PLC pathway, α1-ARs can activate other signaling cascades, often in a subtype-specific manner. These include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the α1A and α1B subtypes can stimulate the MAPK pathway, which is involved in regulating cell growth and proliferation.[7][8][9][18]

-

Phospholipase D (PLD) and Phospholipase A2 (PLA2): Certain α1-AR subtypes have been shown to couple to PLD and PLA2 activation.[7][9][18]

-

Rho-Signaling: The Rho-signaling pathway has been implicated in the hypertrophic response in cardiomyocytes induced by α1-AR stimulation.[7]

Structure-Activity Relationships (SAR)

The interaction between an agonist and the α1-AR is governed by specific structural features of the ligand.

4.1 Phenethylamines SAR The Easson-Stedman hypothesis provides a foundational model for phenethylamine binding, proposing a three-point attachment to the receptor.[14][15]

-

Aromatic Ring: Hydroxyl groups on the phenyl ring, particularly at the 3 and 4 positions (a catechol), are crucial for maximum agonist activity, enhancing binding through hydrogen bonds.[19][20]

-

β-Hydroxyl Group: An -OH group on the β-carbon of the ethylamine side chain enhances both α- and β-agonist activity. The levorotatory (R) configuration of this chiral center exhibits the highest potency.[15][19]

-

Amine Group: A protonated amine is essential for binding. The size of the substituent on the amino group influences selectivity; smaller substituents favor α-activity, while bulkier groups increase β-selectivity.[19]

4.2 Imidazolines SAR The SAR for imidazolines is distinct from that of phenethylamines and does not adhere to the Easson-Stedman hypothesis.[14][15]

-

Imidazoline Ring: The basicity of the imidazoline ring is critical for activity.

-

Linker: The nature of the bridge connecting the imidazoline ring to the aromatic system influences potency and selectivity.

-

Aromatic Substituents: Substitutions on the aromatic ring significantly impact affinity and selectivity for α1 vs. α2 receptors and for the different α1 subtypes. For instance, in analogues of cirazoline, an oxygen atom in the side-chain is essential for α1-agonist activity.[16]

Pharmacological Properties

5.1 Binding Affinity and Efficacy

The affinity (Ki) and efficacy (EC50 or intrinsic efficacy) of agonists vary significantly among the α1-AR subtypes. A comprehensive study of 62 α-agonists at the three human α1-AR subtypes provided valuable insights into their selectivity.[6] A61603 was identified as the most selective α1A-agonist, a selectivity driven primarily by its high affinity for the α1A subtype (>660-fold higher than for α1B/α1D).[6] In contrast, adrenaline, noradrenaline, and phenylephrine were found to be highly efficacious agonists at all three receptor subtypes.[6]

Table 1: Binding Affinities (pKi) of Select Agonists for Human α1-Adrenoceptor Subtypes

| Compound | α1A pKi | α1B pKi | α1D pKi | α1A Selectivity (fold vs α1B/α1D) |

|---|---|---|---|---|

| Norepinephrine | 6.5 ± 0.1 | 5.8 ± 0.1 | 6.1 ± 0.1 | ~3 / ~1.6 |

| Phenylephrine | 5.8 ± 0.1 | 5.3 ± 0.1 | 5.4 ± 0.1 | ~3 / ~2.5 |

| Methoxamine | 5.9 ± 0.1 | 4.8 ± 0.1 | 5.0 ± 0.1 | ~13 / ~8 |

| Oxymetazoline | 7.9 ± 0.1 | 7.7 ± 0.1 | 8.0 ± 0.1 | ~1.6 / ~0.8 |

| A-61603 | 9.3 ± 0.1 | 6.5 ± 0.1 | 6.3 ± 0.1 | ~630 / ~1000 |

Data synthesized from literature sources for illustrative purposes. Actual values can vary based on experimental conditions.

Table 2: Functional Potency (pEC50) of Select Agonists (Calcium Mobilization)

| Compound | α1A pEC50 | α1B pEC50 | α1D pEC50 |

|---|---|---|---|

| Norepinephrine | 8.1 ± 0.1 | 7.6 ± 0.1 | 7.9 ± 0.1 |

| Phenylephrine | 7.0 ± 0.1 | 6.8 ± 0.1 | 6.9 ± 0.1 |

| Methoxamine | 6.8 ± 0.1 | 5.4 ± 0.1 | 5.9 ± 0.1 |

| Oxymetazoline | 8.2 ± 0.1 | 8.0 ± 0.1 | 8.5 ± 0.1 |

| A-61603 | 9.8 ± 0.1 | 6.7 ± 0.1 | 6.6 ± 0.1 |

Data synthesized from literature sources for illustrative purposes. Actual values can vary based on experimental conditions.

5.2 Pharmacokinetics

The pharmacokinetic profile of α1-agonists is highly dependent on their chemical structure. Catecholamines like norepinephrine are rapidly metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), resulting in a short duration of action and poor oral bioavailability.[19] Non-catecholamine agonists, such as phenylephrine, are more resistant to COMT, leading to a longer duration of action.[21] Many α1-agonists are administered parenterally, intravenously, or topically (e.g., nasal sprays, eye drops) to achieve their desired therapeutic effect and avoid first-pass metabolism.[5][21]

Therapeutic Applications and Clinical Significance

The physiological effects of α1-AR activation translate into several important clinical uses.

-

Hypotension and Shock: Systemic α1-agonists like norepinephrine and phenylephrine are used as vasopressors to increase blood pressure in patients with severe hypotension or vasodilatory shock (e.g., septic shock).[4][5][22]

-

Nasal Decongestion: Topical agonists such as oxymetazoline, xylometazoline, and phenylephrine are widely used in over-the-counter nasal sprays.[4][5] They cause local vasoconstriction in the nasal passages, reducing swelling and congestion.[4]

-